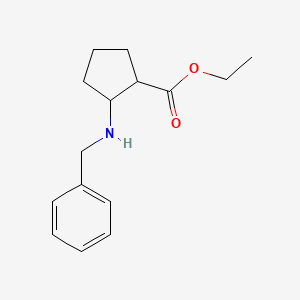
2-(苄氨基)环戊烷甲酸乙酯
描述
Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chemical compound with the molecular formula C15H21NO2 . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzylamino)cyclopentanecarboxylate consists of 15 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The average mass is 247.333 Da, and the monoisotopic mass is 247.157227 Da .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)cyclopentanecarboxylate has a molecular weight of 247.3300 g/mol . More detailed physical and chemical properties are not provided in the available resources.科学研究应用
研发应用
2-(苄氨基)环戊烷甲酸乙酯在研发中具有应用,特别是在生命科学中。它可以在各种实验室环境中用于需要高纯度有机结构单元的实验。它参与生命科学研究解决方案、产品和资源,可以支持广泛的科学探究,从基础研究到高级应用
。
药物发现和开发
在药物发现领域,该化合物因其抗增殖和抗菌活性而显示出潜力。这使其成为开发新药的有希望的候选者。进一步的研究可以探索其作为新药开发的支架的潜力,特别是在细菌感染和疼痛管理方面。此外,其在药物递送和医疗器械开发材料合成中的作用也值得注意。
材料科学
2-(苄氨基)环戊烷甲酸乙酯在材料科学中用作功能材料合成中的前体。这些材料可能具有独特的特性,可能在纳米技术和材料科学等各种应用中很有用。该化合物的特别是手性使其对于不对称合成很有价值,不对称合成是生产某些类型材料的关键过程。
生物医学研究
在生物医学研究中,该化合物可以支持克隆、表达、核酸检测和蛋白质生物化学等各种过程。它在细菌和哺乳动物表达、无细胞表达和核酸纯化等应用中尤为相关。这凸显了其在生物医学研究领域的通用性和重要性。
属性
IUPAC Name |
ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727470 | |
| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)cyclopentanecarboxylate | |
CAS RN |
1033755-97-3 | |
| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)


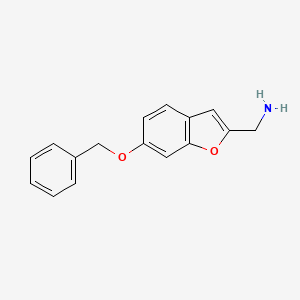
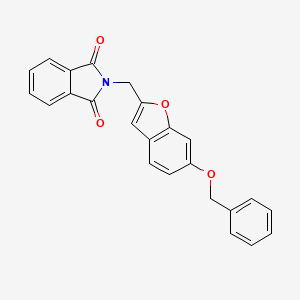

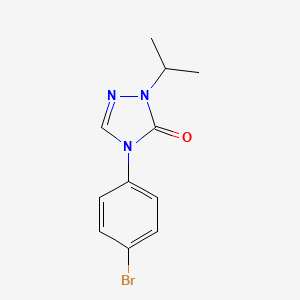
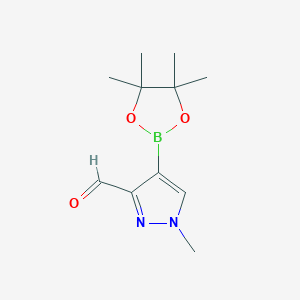

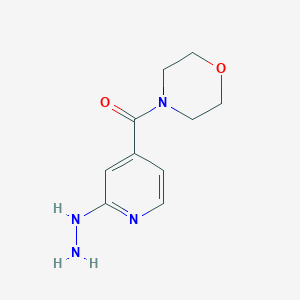
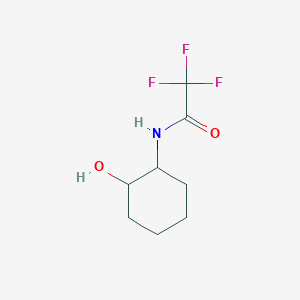
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)